Myomodulin

概要

説明

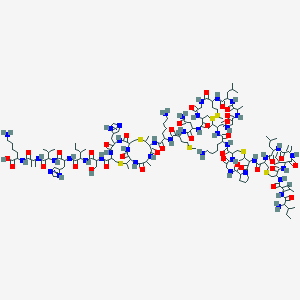

Myomodulin is a neuropeptide present in molluscs, insects, and gastropods . It is an important group of neural cotransmitters in molluscs and is known to be present in the neural network that controls feeding behavior in the snail Lymnaea . A single gene encodes five structurally similar forms of this compound: GLQMLRLamide, QIPMLRLamide, SMSMLRLamide, SLSMLRLamide, and PMSMLRLamide .

Synthesis Analysis

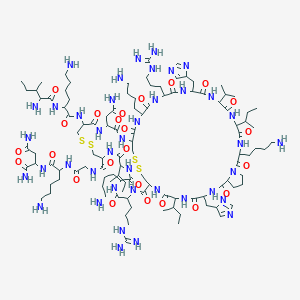

The this compound gene is transcribed as a single spliced transcript from an upstream promoter region that contains multiple cAMP-responsive elements, as well as putative elements with homology to tissue-specific promoter-binding sites . The gene is expressed in specific cells in all ganglia of the CNS of Lymnaea, which allows physiological analysis of the function of myomodulins at the level of single identified neurons .Molecular Structure Analysis

The this compound gene encodes a variety of structurally related peptides present on one or more precursor proteins . The organization of the gene indicates that it is transcribed as a single spliced transcript .科学的研究の応用

Myomodulin in Neuromuscular Signaling

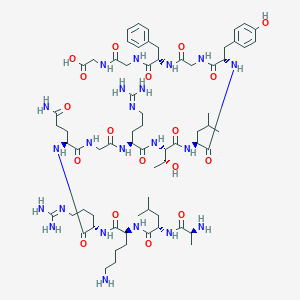

This compound-related peptides are a family of cotransmitters that modulate neuromuscular signaling, particularly in the feeding system of Aplysia. Research has identified a this compound precursor polypeptide encoding different this compound-related peptides, with this compound A being present in multiple copies. This gene exhibits tissue-specific expression and is localized to specific neurons in the Aplysia central nervous system (CNS) (Miller et al., 1993).

This compound in Neural Networks and Gut Motility

In the snail Lymnaea, a single gene encodes various structurally similar forms of this compound. These peptides are present in the neural network controlling feeding behavior and have been confirmed in nervous tissue by mass spectrometry. This compound gene expression is specific to cells in all ganglia of the CNS, influencing physiological functions at the level of single identified neurons (Kellett et al., 1996).

This compound's Role in Muscle Contractions

This compound has been observed to potentiate muscle contractions in Aplysia, acting as a bioactive neuropeptide in cholinergic buccal motor neurons. It modulates ARC muscle contraction, interacting with other neuromodulators like serotonin and small cardioactive peptides (Cropper et al., 1987).

This compound and Signal Transduction

This compound A (MMA) influences cAMP levels and cAMP-dependent protein kinase (cAPK) activity in the Aplysia accessory radula closer muscle. This suggests that MMA's effects are mediated via the cAPK signal transduction pathway, potentially utilizing the same pathway as other peptide neuromodulators (Hooper et al., 1994).

This compound in Other Species

Studies have also found this compound-like peptides in the crab Cancer borealis, indicating its wider biological relevance beyond molluscs. These peptides have significant physiological actions on nerve and muscle preparations in various species (Christie et al., 1994).

作用機序

The modulatory actions of myomodulin A on tension generated in the extensor-tibiae muscle of the locust hindleg by stimulation of the slow excitatory motoneurone (SETi) depend upon the frequency of stimulation . This compound A has no consistent effect on the tension induced by the fast extensor motoneurone (FETi) or upon the myogenic rhythm present in the extensor .

Safety and Hazards

将来の方向性

Myomodulin A is now known to be present in several other molluscs together with at least one more related molecule, and further types of this compound are also likely to be discovered with further investigation . This suggests that future research could focus on identifying and characterizing these additional forms of this compound.

特性

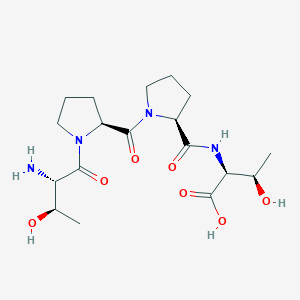

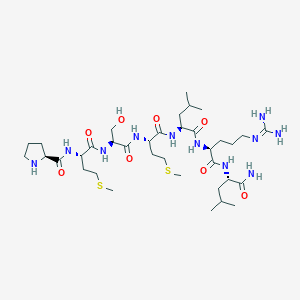

IUPAC Name |

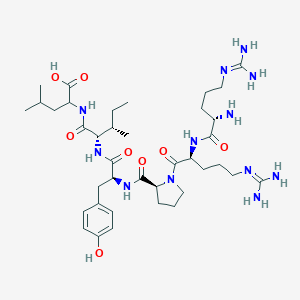

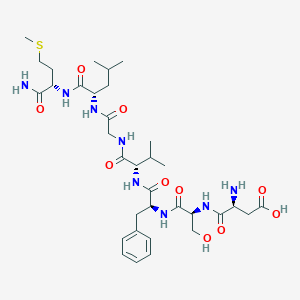

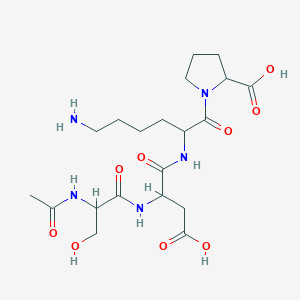

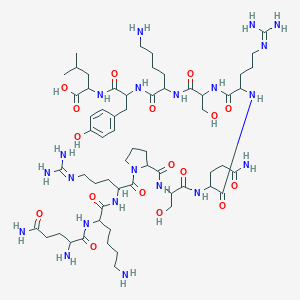

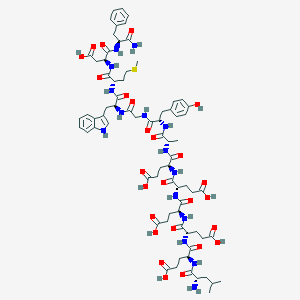

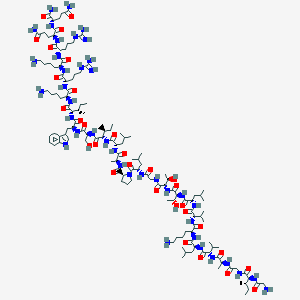

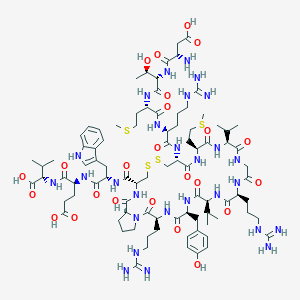

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H67N11O8S2/c1-20(2)17-26(29(37)49)45-31(51)23(10-8-14-41-36(38)39)42-34(54)27(18-21(3)4)46-32(52)24(11-15-56-5)44-35(55)28(19-48)47-33(53)25(12-16-57-6)43-30(50)22-9-7-13-40-22/h20-28,40,48H,7-19H2,1-6H3,(H2,37,49)(H,42,54)(H,43,50)(H,44,55)(H,45,51)(H,46,52)(H,47,53)(H4,38,39,41)/t22-,23-,24-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKLGCYMUGPWSS-RMIXPHLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H67N11O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

846.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110570-93-9 | |

| Record name | Myomodulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110570939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

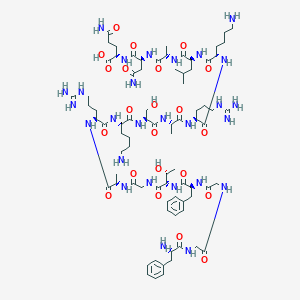

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

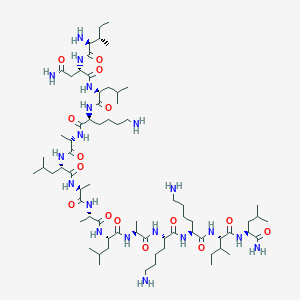

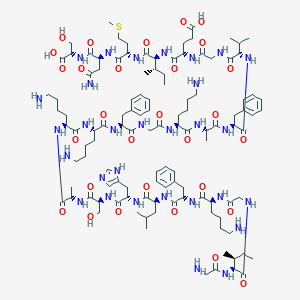

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。